molecular formula C9H14N4O2 B142123 Ac-His-Nhme CAS No. 6367-11-9

Ac-His-Nhme

Cat. No. B142123
CAS RN: 6367-11-9
M. Wt: 210.23 g/mol
InChI Key: XWLRQKZOVSBKSE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-His-Nhme, also known as Nα-Acetyl-L-histidine methyl amide, is a chemical compound with the molecular formula C9H14N4O2 . It has a molecular weight of 210.23 .


Molecular Structure Analysis

The molecular structure of Ac-His-Nhme consists of 9 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . Detailed structural analysis is not available in the searched resources.


Physical And Chemical Properties Analysis

Ac-His-Nhme is a solid substance that is white to off-white in color . It has a melting point of 242-247°C . It is slightly soluble in DMSO when heated, methanol, and water .

Scientific Research Applications

Appetite Modulation

“Ac-His-Nhme” has been studied for its role in appetite modulation through its interaction with melanocortin receptors (MC3R and MC4R). The compound has been used to investigate the effects of MC3R-selective agonists and MC4R antagonists on feeding behavior and energy homeostasis .

Protein Interaction Studies

This compound is valuable for studying protein interactions, particularly in understanding the binding and activity of peptides and proteins. It can help elucidate the structure-activity relationships that govern these interactions.

Enzymatic Reaction Analysis

“Ac-His-Nhme” is used to analyze enzymatic reactions, providing insights into enzyme kinetics and mechanisms. This can be crucial for drug development and understanding metabolic pathways.

Conformational Property Research

The influence of solvents on the conformational properties of peptides, including “Ac-His-Nhme,” has been a subject of research. This helps in predicting peptide behavior in different environments, which is important for pharmaceutical applications .

Ion-Peptide Interactions

Studies have also focused on ion-peptide interactions, where “Ac-His-Nhme” serves as a model to understand how peptides interact with metal ions. This is significant for the development of ion channel modulators and understanding cellular signaling .

Mechanism of Action

Target of Action

Similar compounds like ac-phe-nhme have been studied as β-sheet model systems . These compounds interact with various functional groups relevant to different structural arrangements .

Mode of Action

It’s worth noting that similar compounds, such as ac-phe-nhme, have been found to form different structural arrangements, including β-sheet related configurations and hydrogen-bonded structures . These arrangements are likely due to the compound’s interaction with its targets.

Biochemical Pathways

Similar compounds have been used in studies related to protein structure and dynamics . These compounds can cause conformational changes in the protein structure, potentially affecting various biochemical pathways.

Pharmacokinetics

The pharmacokinetics knowledge base provides extensive data for admet properties , which could potentially be used to infer the pharmacokinetics of Ac-His-Nhme.

Result of Action

Similar compounds have been found to cause conformational changes in the protein structure , which could potentially lead to various molecular and cellular effects.

Action Environment

The safety data sheet for ac-his-nhme provides some information on handling and storage conditions , which could potentially influence its action and stability.

properties

IUPAC Name

(2S)-2-acetamido-3-(1H-imidazol-5-yl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-6(14)13-8(9(15)10-2)3-7-4-11-5-12-7/h4-5,8H,3H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLRQKZOVSBKSE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213049
Record name 1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-His-Nhme

CAS RN

6367-11-9
Record name N-Acetyl-N-methylhistidylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-His-Nhme
Reactant of Route 2
Reactant of Route 2
Ac-His-Nhme
Reactant of Route 3
Ac-His-Nhme
Reactant of Route 4
Reactant of Route 4
Ac-His-Nhme
Reactant of Route 5
Reactant of Route 5
Ac-His-Nhme
Reactant of Route 6
Reactant of Route 6
Ac-His-Nhme

Q & A

Q1: What is the significance of studying the conformational behavior of Ac-His-NHMe?

A1: Ac-His-NHMe serves as a simplified model for histidine residues within peptides and proteins. [] Understanding its conformational preferences, particularly around the Cα-Cβ bond, provides valuable insights into the structural behavior of histidine in more complex biological contexts. This information can be crucial for understanding protein folding, protein-protein interactions, and enzyme mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.